molecular formula C22H21N3O4 B4879926 1-(5-METHYL-2-PHENYLFURAN-3-CARBONYL)-4-(4-NITROPHENYL)PIPERAZINE

1-(5-METHYL-2-PHENYLFURAN-3-CARBONYL)-4-(4-NITROPHENYL)PIPERAZINE

Cat. No.: B4879926
M. Wt: 391.4 g/mol
InChI Key: KGTFDZLFVGYUHD-UHFFFAOYSA-N
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Description

1-(5-METHYL-2-PHENYLFURAN-3-CARBONYL)-4-(4-NITROPHENYL)PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-METHYL-2-PHENYLFURAN-3-CARBONYL)-4-(4-NITROPHENYL)PIPERAZINE typically involves multi-step organic reactions. One common method includes:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the phenyl group: The phenyl group is introduced via Friedel-Crafts acylation or alkylation.

    Formation of the piperazine ring: The piperazine ring is synthesized through the reaction of ethylenediamine with appropriate dihalides.

    Coupling reactions: The final step involves coupling the furan and piperazine derivatives under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(5-METHYL-2-PHENYLFURAN-3-CARBONYL)-4-(4-NITROPHENYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like NaBH4 or LiAlH4.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like NBS for bromination or nucleophiles like amines for substitution.

Major Products

    Reduction of the nitro group: 1-(5-METHYL-2-PHENYLFURAN-3-CARBONYL)-4-(4-AMINOPHENYL)PIPERAZINE.

    Reduction of the carbonyl group: 1-(5-METHYL-2-PHENYLFURAN-3-METHANOL)-4-(4-NITROPHENYL)PIPERAZINE.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis, particularly in the development of new piperazine derivatives with potential biological activities.

Biology

In biological research, it may be used to study the interactions of piperazine derivatives with various biological targets, such as enzymes or receptors.

Medicine

Piperazine derivatives are often explored for their potential therapeutic effects, including antimicrobial, antipsychotic, and anti-inflammatory activities.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-(5-METHYL-2-PHENYLFURAN-3-CARBONYL)-4-(4-NITROPHENYL)PIPERAZINE would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including:

    Receptors: Binding to neurotransmitter receptors to modulate their activity.

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Ion channels: Modulating the activity of ion channels to affect cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    1-(2-PHENYLETHYL)-4-(4-NITROPHENYL)PIPERAZINE: Similar structure but with an ethyl

Properties

IUPAC Name

(5-methyl-2-phenylfuran-3-yl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c1-16-15-20(21(29-16)17-5-3-2-4-6-17)22(26)24-13-11-23(12-14-24)18-7-9-19(10-8-18)25(27)28/h2-10,15H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGTFDZLFVGYUHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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